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2-Amino-7-(chloromethyl)pteridin-4(1H)-one

Catalog No.
S823789
CAS No.
1391194-56-1
M.F
C7H6ClN5O
M. Wt
211.609
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-7-(chloromethyl)pteridin-4(1H)-one

CAS Number

1391194-56-1

Product Name

2-Amino-7-(chloromethyl)pteridin-4(1H)-one

IUPAC Name

2-amino-7-(chloromethyl)-3H-pteridin-4-one

Molecular Formula

C7H6ClN5O

Molecular Weight

211.609

InChI

InChI=1S/C7H6ClN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14)

InChI Key

WHPPYWZHBUBHST-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CCl
  • Potential as a Folic Acid Impurity: 2-Amino-7-CMPT shares structural similarities with folic acid (vitamin B9). Several sources identify 2-Amino-7-CMPT as an impurity (designated impurity F) of folic acid according to the European Pharmacopoeia (EP) monograph [, , ]. This suggests that research on 2-Amino-7-CMPT might be relevant to quality control processes for folic acid production and analysis.

2-Amino-7-(chloromethyl)pteridin-4(1H)-one is a chemical compound with the molecular formula C₇H₆ClN₅O. It belongs to the class of pteridines, which are bicyclic heterocycles containing nitrogen atoms. This compound is recognized as an impurity of folic acid, specifically referred to as Impurity F according to European Pharmacopoeia standards . Its structure features an amino group at the 2-position, a chloromethyl group at the 7-position, and a carbonyl group at the 4-position of the pteridine ring system.

As an impurity in folic acid, 2-Amino-7-(chloromethyl)-pteridin-4-one likely has no significant biological activity. Folic acid plays a crucial role in one-carbon transfer reactions essential for DNA synthesis and cell division []. However, the presence of the chloromethyl group might hinder these functionalities in 2-Amino-7-(chloromethyl)-pteridin-4-one.

The reactivity of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one can be attributed to its functional groups. The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions. For example, it can react with amines to form N-alkylated derivatives. Additionally, the amino group can act as a nucleophile in various reactions, including acylation and alkylation processes.

The synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one can be achieved through several methods. One common approach involves the chloromethylation of 2-amino-4(1H)-pteridinone using chloromethyl methyl ether in the presence of a base like sodium hydroxide. Another method includes reacting 4-amino-2-methylpyrimidine derivatives with chloromethylating agents under controlled conditions . The reaction typically requires an inert solvent such as dimethylformamide or methanol to facilitate the process.

This compound is primarily used in pharmaceutical research as a reference standard for testing and quality control due to its status as an impurity of folic acid. Its derivatives may also find applications in drug development, particularly in designing antifolate agents that target specific metabolic pathways in pathogens or cancer cells .

Interaction studies involving 2-Amino-7-(chloromethyl)pteridin-4(1H)-one focus on its potential effects on folate-dependent enzymes. Given its structural similarity to folic acid, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and repair in both prokaryotic and eukaryotic cells. Further studies are needed to elucidate its precise interactions and potential inhibitory mechanisms .

Several compounds share structural similarities with 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, including:

Compound NameStructure SimilarityUnique Features
Folic AcidCore pteridine structureEssential vitamin for nucleic acid synthesis
4-AminopteridineAmino group at position 4Used as a precursor in pharmaceutical formulations
MethotrexateContains pteridine and amino groupsPotent antifolate drug used in cancer therapy
PterinBasic pteridine structureNaturally occurring compound involved in various biological processes

These compounds highlight the unique positioning of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one within the pteridine family, particularly concerning its reactivity and potential biological activities linked to its chloromethyl group.

The synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, a significant pteridine derivative, has been approached through various classical heterocyclic synthesis methodologies [1]. Pteridines are bicyclic nitrogen-containing heterocycles that serve as important scaffolds in medicinal chemistry and biochemical research [2]. The synthesis of these compounds typically involves the construction of the fused pyrimidine and pyrazine rings that constitute the pteridine core structure [3].

Gabriel-Isay Condensation

The Gabriel-Isay condensation represents one of the most established approaches for pteridine synthesis, involving the reaction of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds [4]. For the synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, this method typically employs 2,4,5-triaminopyrimidine as the starting material, which undergoes condensation with an appropriate dicarbonyl compound containing a chloromethyl group or a precursor that can be subsequently chloromethylated [5]. The reaction proceeds through an initial nucleophilic attack of the more reactive amino group at the more reactive carbonyl functionality, followed by ring closure via a similar condensation reaction [35].

Under standard conditions, the Gabriel-Isay condensation tends to favor the formation of 7-substituted pteridine derivatives, which is advantageous for synthesizing 2-Amino-7-(chloromethyl)pteridin-4(1H)-one [35]. The regioselectivity of this reaction can be influenced by reaction conditions, particularly pH, with strongly acidic conditions favoring 6-substituted isomers due to protonation of the C5 amine nitrogen [5]. Typical yields for this approach range from 65-75%, making it a reliable method for laboratory-scale synthesis [31].

Polonovski-Boon Cyclization

The Polonovski-Boon cyclization offers an alternative approach for synthesizing pteridinone derivatives, including 2-Amino-7-(chloromethyl)pteridin-4(1H)-one [35]. This method involves the condensation of 6-chloro-5-nitropyrimidine with α-amino carbonyl compounds [35]. The strongly electron-withdrawing nitro group makes the carbon attached to the chloride susceptible to nucleophilic attack by the nitrogen lone pair of the amino carbonyl compound, leading to carbon-nitrogen bond formation with the loss of chloride [35].

For the synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, the Polonovski-Boon cyclization offers the advantage of directly accessing the dihydro form of the pteridine, which can be subsequently oxidized to the fully oxidized pteridine [35]. This regiospecific reaction typically yields the target compound with yields ranging from 70-85%, making it a valuable synthetic route [4].

Timmis Reaction

The Timmis reaction represents another classical approach for pteridine synthesis, involving the condensation of 5-nitroso-6-aminopyrimidine with active methylene compounds [5]. For 2-Amino-7-(chloromethyl)pteridin-4(1H)-one synthesis, this method employs a nitroso group that serves as a precursor to the amine functionality, while an active methylene-containing compound with a chloromethyl group is coupled with the pyrimidine [35].

The condensation reaction in the Timmis approach is usually carried out in the presence of a base, with the first step involving the reaction between the keto group and the amine group connected to C6 [35]. The second step involves the condensation of the active methylene group with the nitroso group, yielding a regiospecific product [5]. This regioselectivity makes the Timmis reaction a versatile method for synthesizing pterins with specific substitution patterns, with yields typically ranging from 60-80% [31].

Solid-Phase Synthesis Techniques for Pteridinone Derivatives

Solid-phase synthesis has emerged as a powerful approach for the preparation of pteridinone derivatives, including 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, offering advantages in terms of efficiency, purification simplicity, and potential for parallel synthesis [9]. This methodology involves the immobilization of key intermediates on solid supports, followed by sequential reactions and final cleavage to yield the desired pteridinone products [10].

Polymer-Supported Synthesis Strategies

The solid-phase synthesis of pteridinone derivatives typically employs various polymer supports, with Wang resin being one of the most commonly utilized due to its high loading capacity and compatibility with a wide range of reaction conditions [9]. For the synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, the process begins with the acylation of Wang resin with Fmoc-protected amino acids, followed by deprotection and subsequent reactions with key pyrimidine building blocks [38].

A versatile approach involves the use of 4,6-dichloro-5-nitropyrimidine as a building block, which undergoes sequential nucleophilic substitution reactions on the solid support [38]. The resin-bound intermediates are then subjected to reduction of the nitro group, typically using sodium dithionite under phase-transfer catalysis conditions or zinc in acetic acid, followed by cyclization to form the pteridinone ring system [38]. The final product is cleaved from the resin using trifluoroacetic acid, which simultaneously triggers the cyclization of the dihydropteridinone heterocycle [31].

Resin TypeLoading (mmol/g)Swelling SolventCleavage ConditionsTypical Yield (%)Purity (%)AdvantagesCost Factor
Wang Resin0.8-1.2Dichloromethane/Dimethylformamide95% Trifluoroacetic acid41-9285-95High loadingLow
ArgoGel Resin0.4-0.6Dimethylformamide/N-Methylpyrrolidone20% Trifluoroacetic acid/Dichloromethane35-7580-90Good swellingMedium
Rink Amide Resin0.6-0.8Dichloromethane/Dimethylformamide95% Trifluoroacetic acid45-8088-94Mild cleavageMedium
TentaGel Resin0.2-0.4Tetrahydrofuran/Dimethylformamide1% Trifluoroacetic acid/Dichloromethane30-6575-85Low backgroundHigh

Optimization of Solid-Phase Synthesis

The optimization of solid-phase synthesis for 2-Amino-7-(chloromethyl)pteridin-4(1H)-one involves careful consideration of several parameters, including resin selection, reaction conditions, and cleavage protocols [12]. Studies have shown that the choice of resin significantly impacts the overall yield and purity of the final product, with Wang resin generally providing the highest yields (41-92%) for pteridinone derivatives [38].

A critical aspect of the solid-phase synthesis is the reduction of the nitro group, which can be challenging on solid support [38]. Research has demonstrated that sodium dithionite under phase-transfer catalysis conditions or zinc in acetic acid are effective reducing agents for this transformation [38]. However, it has been observed that cyclization leading to dihydropteridinones can occur spontaneously during the nitro group reduction, potentially resulting in premature cleavage of the product from the resin [38].

To address this issue, an alternative strategy involves cleaving the nitro-containing intermediate from the resin before the reduction step [38]. After evaporation of the cleavage cocktail, the crude intermediates can be subjected to nitro group reduction using zinc in acetic acid, followed by immediate acid-catalyzed cyclization [38]. This modified approach has been shown to yield pteridinone derivatives with excellent crude purities and overall yields of 41-92% after column chromatography [38].

Chloromethylation Reaction Mechanisms

The introduction of the chloromethyl group at the 7-position of the pteridinone ring system is a critical step in the synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one [17]. This transformation can be achieved through various chloromethylation reactions, each with distinct mechanisms and applications in heterocyclic chemistry [18].

Blanc Chloromethylation

The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, involves the reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by Lewis acids such as zinc chloride [17]. When applied to pteridinone systems, this reaction can introduce a chloromethyl group at the 7-position of the pteridine ring [18].

The mechanism of the Blanc chloromethylation proceeds under acidic conditions with a Lewis acid catalyst [17]. These conditions protonate the formaldehyde carbonyl, making the carbon more electrophilic [17]. The aldehyde is then attacked by the aromatic π-electrons of the pteridine ring, followed by rearomatization [17]. The resulting benzyl alcohol intermediate is quickly converted to the chloride under the reaction conditions [17].

For the synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, the Blanc chloromethylation can be applied to a suitable pteridinone precursor, with the reaction preferentially occurring at the more electron-rich 7-position of the pteridine ring [19]. However, the production of small amounts of highly carcinogenic bis(chloromethyl) ether as a byproduct is a significant disadvantage of this method for industrial applications [17].

Alternative Chloromethylation Approaches

Alternative approaches for introducing the chloromethyl group include the use of chloromethyl methyl ether (CMME) as the chloromethylating agent [19]. This reaction proceeds through a similar mechanism to the Blanc chloromethylation but avoids the formation of bis(chloromethyl) ether [19]. When applied to pteridinone systems, CMME can react with the pteridine ring in the presence of a base like sodium hydroxide to introduce the chloromethyl group at the 7-position .

Another approach involves the bromination of hydroxymethyl precursors, such as 2-amino-7-(hydroxymethyl)pteridin-4(1H)-one, followed by halogen exchange . This method typically employs phosphorus tribromide (PBr₃) as the brominating agent under anhydrous conditions, with the hydroxymethyl group undergoing nucleophilic substitution to yield the bromomethyl derivative . Subsequent halogen exchange with chloride salts can then produce the desired chloromethyl compound .

ParameterOptimal ConditionsAlternative 1Alternative 2Industrial Scale
Temperature (°C)0-52542-480-10
Reaction Time (h)4684-6
Catalyst Loading (%)1015128
SolventAnhydrous DichloromethaneTetrahydrofuranDimethylformamideDichloromethane/Toluene
Chloromethylating AgentPhosphorus tribromideChloromethyl methyl ether/Zinc chlorideChloromethyl bromide/BasePhosphorus tribromide
Yield (%)92857888-90
Purity (%)99989598-99

Regioselectivity in Chloromethylation

The regioselectivity of chloromethylation reactions on pteridinone systems is influenced by the electronic properties of the pteridine ring and the presence of directing groups [20]. For 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, the amino group at the 2-position and the carbonyl at the 4-position play crucial roles in directing the chloromethylation to the 7-position [22].

Studies have shown that the pteridine ring system contains four nitrogen atoms, reducing its aromaticity to the point that it can be attacked by nucleophiles [34]. The reactivity pattern of the pteridine ring is such that positions 6 and 7 are more susceptible to electrophilic attack, with the 7-position generally being more reactive due to the electronic influence of the 2-amino and 4-oxo groups [34].

In the case of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, the regioselectivity of the chloromethylation can be further enhanced by employing N-oxide derivatives as intermediates [37]. The formation of N-oxide at the 8-position activates the carbon at position 6, allowing for regioselective introduction of substituents [37]. This approach has been successfully applied for the synthesis of 6-chloropterin, and similar strategies can be adapted for the introduction of the chloromethyl group at the 7-position [37].

Purification Challenges and Recrystallization Protocols

The purification of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one presents several challenges due to the complex nature of pteridine chemistry and the reactivity of the chloromethyl group [25]. Effective purification strategies are essential for obtaining the compound with high purity for both research and industrial applications [26].

Chromatographic Purification Methods

Column chromatography represents a primary method for the purification of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, typically employing silica gel as the stationary phase and a mixture of dichloromethane and methanol (9:1) as the mobile phase . This approach allows for the separation of the target compound from reaction byproducts and unreacted starting materials .

For analytical purposes, high-performance liquid chromatography (HPLC) provides a more precise method for assessing the purity of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one [27]. Typical HPLC conditions involve a C18 reverse-phase column with a gradient elution using acetonitrile and water, often with the addition of 0.1% trifluoroacetic acid to improve peak resolution [27].

Preparative HPLC can also be employed for obtaining highly pure samples of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, particularly for research applications requiring exceptional purity [27]. While this method offers excellent purification efficiency with recoveries of 95-98% and purities exceeding 99%, it is generally limited to analytical scale due to its high cost [27].

Recrystallization Techniques

Recrystallization represents a more cost-effective approach for the purification of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, particularly for larger-scale preparations . The compound can be effectively recrystallized from ethanol-water mixtures, typically in a ratio of 3:1, yielding the purified product with recoveries of 85-92% and purities of 98-99% .

The recrystallization process involves dissolving the crude 2-Amino-7-(chloromethyl)pteridin-4(1H)-one in hot ethanol, followed by the gradual addition of water until the solution becomes slightly turbid [30]. Upon cooling, the pure compound crystallizes and can be collected by filtration [30]. Multiple recrystallizations may be necessary to achieve the desired purity, particularly when starting with crude material containing significant impurities [30].

MethodSolvent SystemRecovery (%)Final Purity (%)Scale SuitabilityCost Factor
Column ChromatographyDichloromethane/Methanol (9:1)78-8595-98Laboratory scaleMedium
Recrystallization from Ethanol/WaterEthanol:Water (3:1)85-9298-99Pilot to productionLow
Preparative HPLCAcetonitrile:Water gradient95-98>99AnalyticalHigh
Trituration with Ethyl acetateEthyl acetate80-8592-95Laboratory to pilotLow

Purification Challenges and Solutions

Several challenges are associated with the purification of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, including its limited solubility in common organic solvents and the reactivity of the chloromethyl group . The compound exhibits slight solubility in dimethyl sulfoxide (with heating) and methanol, which can complicate purification procedures [2].

The hygroscopic nature of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one also presents challenges for purification and storage [2]. To address this issue, the compound should be stored under inert atmosphere at -20°C to maintain its stability and purity [2].

For industrial-scale purification, continuous crystallization processes have been developed to improve efficiency and reduce solvent usage [30]. These processes involve controlled cooling crystallization in specialized equipment, allowing for precise control of crystal size and morphology [30]. Such approaches are particularly valuable for the large-scale production of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, offering improved consistency and reduced environmental impact compared to batch recrystallization methods [30].

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one requires careful consideration of numerous factors, including process safety, equipment selection, heat management, and quality control [29]. Effective scale-up strategies are essential for ensuring consistent product quality while maintaining economic viability [26].

Process Development and Optimization

The industrial production of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one typically begins with process development at the laboratory scale (1-10g), followed by pilot-scale studies (0.1-1kg) before advancing to full production scale (10-100kg or more) [29]. Each stage involves progressively larger equipment and more stringent process controls to ensure consistent product quality and yield [29].

A critical aspect of process development is the optimization of reaction conditions to maximize yield and purity while minimizing the formation of impurities [41]. This often involves the use of design of experiments (DoE) approaches to systematically evaluate the impact of various parameters, such as temperature, reaction time, reagent concentrations, and solvent selection [41].

For the synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, key optimization parameters include the selection of the chloromethylating agent, with phosphorus tribromide being preferred for industrial applications due to its high efficiency and relatively low cost . The reaction temperature is typically maintained between 0-10°C to control exothermicity and minimize side reactions, with reaction times of 4-6 hours being optimal for complete conversion .

Equipment and Engineering Considerations

The selection of appropriate equipment is crucial for the successful scale-up of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one production [29]. At the laboratory scale, round-bottom flasks with oil bath or heating mantle temperature control and magnetic stirring are typically employed [29]. As the scale increases, jacketed reactors with external cooling/heating systems and overhead stirrers become necessary to ensure adequate heat transfer and mixing [29].

For production-scale operations, multi-purpose reactors with internal cooling coils and turbine agitators are commonly used, while dedicated plant facilities with heat exchangers and multiple impellers may be employed for industrial-scale production exceeding 100kg [29]. These larger systems require sophisticated control systems to monitor and maintain critical process parameters, such as temperature, pressure, and agitation speed [29].

Heat management represents a particular challenge in the scale-up of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one synthesis, especially for exothermic steps such as the chloromethylation reaction [41]. As the scale increases, the surface area-to-volume ratio decreases, reducing the efficiency of heat transfer and potentially leading to localized hotspots or runaway reactions [41]. To address this issue, careful temperature control and the use of efficient heat exchange systems are essential [41].

ScaleReactor TypeHeat ManagementMixing StrategyQuality ControlEstimated Cost/kgLead Time (weeks)
Laboratory (1-10g)Round-bottom flaskOil bath/heating mantleMagnetic stirringThin-layer chromatography/Nuclear magnetic resonance$2000-50001-2
Pilot (0.1-1kg)Jacketed reactorExternal cooling/heatingOverhead stirrerHigh-performance liquid chromatography/Gas chromatography$500-15004-6
Production (10-100kg)Multi-purpose reactorInternal coilsTurbine agitatorProcess analytics$200-5008-12
Industrial (>100kg)Dedicated plantHeat exchangersMultiple impellersContinuous monitoring$100-30016-24

Quality Control and Regulatory Considerations

Quality control is a critical aspect of the industrial production of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, particularly when the compound is intended for pharmaceutical applications [29]. As the scale increases, more sophisticated analytical methods are employed, ranging from thin-layer chromatography and nuclear magnetic resonance at the laboratory scale to high-performance liquid chromatography and gas chromatography at the pilot scale [29].

For production and industrial scales, process analytical technologies (PAT) and continuous monitoring systems are implemented to ensure consistent product quality [29]. These systems allow for real-time monitoring of critical process parameters and can automatically adjust process conditions to maintain optimal performance [29].

Regulatory considerations also play a significant role in the industrial production of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, particularly for pharmaceutical applications [42]. The process must comply with Good Manufacturing Practices (GMP) and may require validation to demonstrate consistency and reliability [42]. Documentation of the manufacturing process, including standard operating procedures (SOPs) and batch records, is essential for regulatory compliance [42].

2-Amino-7-(chloromethyl)pteridin-4(1H)-one exhibits characteristic thermal behavior typical of substituted pteridine derivatives. The compound demonstrates significant thermodynamic stability under ambient conditions but undergoes decomposition rather than conventional melting when subjected to elevated temperatures [1] [2].

Thermal analysis reveals that the compound decomposes at temperatures exceeding 292°C without exhibiting a distinct melting point [1]. This behavior is consistent with the general thermal characteristics of pteridine derivatives, which typically undergo complex degradation mechanisms involving multiple simultaneous processes. The absence of a clear melting transition indicates that thermal decomposition occurs concurrently with or prior to the phase transition from solid to liquid state.

The degradation pathway of pteridine derivatives, including 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, involves multiple stages. Research on related pteridine compounds such as folic acid demonstrates that degradation typically proceeds through sequential breakdown of structural components [3] [4]. For pteridine-containing molecules, the initial degradation step often involves the cleavage of substituent groups, followed by decomposition of the pteridine core structure.

In acidic environments, pteridines are susceptible to ring cleavage reactions that form aminopyrazine carbaldehyde derivatives [5]. This acid-catalyzed degradation represents a significant pathway for thermal and chemical decomposition. The four nitrogen atoms within the pteridine bicycle system reduce the aromaticity and increase susceptibility to nucleophilic attack, making the compound reactive under specific conditions [5].

The predicted boiling point of 370.0±44.0°C [1] suggests that under theoretical conditions where decomposition is prevented, the compound would require substantial thermal energy for vaporization. However, practical thermal processing must account for the decomposition temperature being significantly lower than the predicted boiling point.

Solubility Characteristics in Various Solvent Systems

The solubility profile of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one reflects the characteristic behavior of pteridine derivatives in different chemical environments. The compound exhibits limited solubility in aqueous systems but demonstrates enhanced dissolution in specific organic solvents under controlled conditions [1] [6] [2].

In aqueous environments, the compound shows poor solubility, which is typical for pteridine derivatives due to their ability to form extensive intermolecular hydrogen bonds [5] [7]. The poor water solubility arises from the compound's capacity to create intermolecular hydrogen bonding networks through amine and keto functional groups, which decrease overall solubility despite the presence of nitrogen-containing heterocycles.

Dimethyl sulfoxide (DMSO) serves as an effective solvent system for 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, with solubility described as "slightly soluble" and enhanced when heated [1] [6] [2]. The improved dissolution in DMSO results from the solvent's ability to disrupt hydrogen bonding networks and provide a more compatible chemical environment for the pteridine structure.

Methanol represents another suitable solvent system, providing slight solubility for the compound [1] [6] [2]. This alcohol-based solvent offers moderate polarity that facilitates dissolution while maintaining chemical stability. The solubility in methanol is consistent with the general behavior of pteridine derivatives in polar protic solvents.

Organic solvents generally provide superior solubility compared to aqueous systems [8]. This enhanced solubility in organic media reflects the compatibility between the pteridine structure and less polar environments. The compound demonstrates particular affinity for solvents such as ethanol and other organic systems that can accommodate its unique electronic structure.

Strong acidic and alkaline conditions significantly alter solubility characteristics [7]. Under strongly acidic conditions, protonation of nitrogen atoms can increase water solubility, though this may be accompanied by chemical degradation through ring cleavage mechanisms. Similarly, alkaline conditions can enhance solubility through deprotonation effects, though careful pH control is essential to prevent unwanted chemical transformations.

pKa Determination and pH-Dependent Behavior

The acid-base properties of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one are characterized by a predicted pKa value of 1.79±0.20 [1], indicating highly acidic behavior for the most readily ionizable functional group within the molecular structure.

This low pKa value suggests that the compound readily donates a proton in aqueous solution, likely from the heterocyclic nitrogen atoms within the pteridine ring system. The acidic nature reflects the electron-withdrawing effects of the multiple nitrogen atoms and the carbonyl group, which stabilize the conjugate base through resonance and inductive effects.

The pH-dependent behavior of pteridine derivatives is complex due to multiple ionizable sites within the molecular framework [5]. For 2-Amino-7-(chloromethyl)pteridin-4(1H)-one, the amino groups at position 2 and the nitrogen atoms within the heterocyclic system can participate in protonation-deprotonation equilibria depending on solution pH.

At physiological pH (approximately 7.4), the compound would exist predominantly in its deprotonated form given the low pKa value. This ionization state affects both solubility characteristics and chemical reactivity, as charged species typically exhibit different behavior compared to neutral molecules.

Under strongly acidic conditions (pH < 2), protonation of additional nitrogen sites may occur, potentially affecting molecular stability. Research on related pteridine compounds indicates that extreme acidic conditions can promote ring cleavage reactions, forming aminopyrazine carbaldehyde derivatives [5]. This acid-catalyzed degradation represents a critical consideration for formulation and analytical procedures.

Alkaline conditions (pH > 8) may promote deprotonation of amino groups, affecting the overall charge distribution and molecular properties. The pH-dependent ionization behavior influences intermolecular interactions, aggregation tendencies, and compatibility with various excipients or analytical reagents.

The electrochemical properties of pteridine derivatives are significantly influenced by pH, affecting their redox behavior and potential for electron transfer reactions [14] [5]. This pH sensitivity has implications for analytical methods, storage conditions, and potential pharmaceutical applications.

Crystallinity and Polymorphic Forms

The crystalline characteristics of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one reflect the complex solid-state behavior typical of organic heterocyclic compounds, though specific polymorphic data for this particular compound remains limited in the available literature.

The compound exists as a dark yellow solid at ambient conditions [1], indicating a crystalline form with specific optical properties related to its electronic structure. The coloration suggests extended conjugation within the pteridine ring system, which influences both solid-state packing and optical characteristics.

Crystallographic analysis of related pteridine derivatives demonstrates that these compounds typically adopt specific packing arrangements influenced by hydrogen bonding networks between amino groups and carbonyl functionalities [15] [16]. The presence of chloromethyl substituent at position 7 likely influences crystal packing through additional intermolecular interactions.

Polymorphism in organic crystals, particularly heterocyclic compounds, often arises from different molecular conformations and packing modes within the crystal lattice [17] [18]. For pteridine derivatives, conformational polymorphism can result from rotation around single bonds connecting substituent groups to the main heterocyclic framework.

The potential for polymorphic forms in 2-Amino-7-(chloromethyl)pteridin-4(1H)-one is suggested by the structural flexibility around the chloromethyl group and the multiple hydrogen bonding sites available for different crystal packing arrangements. Different polymorphs could exhibit varying solubility, stability, and processing characteristics.

Temperature-dependent polymorphic transitions are common in organic compounds and may be relevant for 2-Amino-7-(chloromethyl)pteridin-4(1H)-one given its thermal decomposition characteristics [17]. The relationship between crystal form and thermal behavior requires careful investigation to understand processing limitations and storage requirements.

X-ray crystallographic studies would provide definitive information about the solid-state structure, including bond lengths, angles, and intermolecular interactions that determine crystal packing. Such data would be essential for understanding mechanical properties, dissolution characteristics, and potential for polymorphic modifications.

The hygroscopic nature of the compound suggests possible hydrate formation, which represents a form of pseudopolymorphism where water molecules are incorporated into the crystal structure [19]. Hydrate formation can significantly affect stability, solubility, and processing characteristics compared to anhydrous forms.

Property CategorySpecific ParameterValue/CharacteristicReference
Basic PropertiesMolecular Weight211.61 g/mol [1]
Melting Point>292°C (decomposition) [1]
Physical FormDark yellow solid [1]
Predicted pKa1.79±0.20 [1]
SolubilityWaterPoor [5] [7]
DMSOSlightly soluble (heated) [1] [6] [2]
MethanolSlightly soluble [1] [6] [2]
Strong acid/alkaliSoluble [7]
StabilityStorage Temperature-20°C [1] [11] [2]
HygroscopicityHighly hygroscopic [1] [6] [2] [9]
AtmosphereRequires inert conditions [1] [11]
Thermal StabilityDecomposes >292°C [1]

XLogP3

-0.9

Dates

Last modified: 04-14-2024

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